
6-溴-4,4-二甲基硫代色满
概述
描述
6-Bromo-4,4-dimethylthiochroman is an important heterocyclic compound that has garnered significant attention due to its role as an intermediate in the synthesis of various pharmaceuticals. This compound is particularly notable for its use in the preparation of medicines such as tazarotene, selective serotonin reuptake transporter 5 (SSRT5) antagonists, and retinoic acid receptor gamma (RAR-γ) retinoid receptors .
科学研究应用
6-Bromo-4,4-dimethylthiochroman is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: As an intermediate in the synthesis of pharmaceuticals like tazarotene and SSRT5 antagonists, it plays a crucial role in drug development.
Industry: Its derivatives are used in the production of dyes, agrochemicals, and other industrial chemicals
作用机制
Target of Action
6-Bromo-4,4-dimethylthiochroman is an important intermediate in the preparation of some medicines, such as tazarotene , SSRT5 antagonists , and RAR-γ retinoid receptors . These targets play crucial roles in various biological processes, including skin health, serotonin regulation, and retinoid signaling respectively.
Mode of Action
It is known to interact with its targets to induce changes in cellular function, which can lead to therapeutic effects .
Biochemical Pathways
6-Bromo-4,4-dimethylthiochroman is involved in several biochemical pathways due to its role as a precursor in the synthesis of various drugs . The affected pathways and their downstream effects would depend on the specific drug that is synthesized using this compound.
Result of Action
The molecular and cellular effects of 6-Bromo-4,4-dimethylthiochroman’s action would depend on the specific drug that it is used to synthesize. For example, when used in the synthesis of tazarotene, it may contribute to the drug’s ability to modulate skin growth and differentiation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,4-dimethylthiochroman can be achieved through several methods. One of the earliest methods involves the reaction of benzenethiol with 1-bromo-3-methylbut-2-ene, followed by cyclization and bromination . Another method involves the reaction of 4-bromobenzenethiol with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, leading to self-cyclization to produce the desired compound .
A more recent and efficient method is the one-pot synthesis starting from bromobenzene. This method involves a series of steps including chlorosulfonation, reduction, etherization, and cyclization. The byproducts from the initial steps are used as catalysts in the subsequent steps, making this method more environmentally friendly and cost-effective .
Industrial Production Methods
In industrial settings, the one-pot synthesis method is preferred due to its low consumption of reagents and reduced environmental impact. The use of sodium chloride as a promoter in the chlorosulfonation step helps increase the yield of the intermediate compounds .
化学反应分析
Types of Reactions
6-Bromo-4,4-dimethylthiochroman undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiochromans depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4,4-Dimethylthiochroman: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-4,4-dimethylthiochroman: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological activity.
6-Fluoro-4,4-dimethylthiochroman: Fluorine substitution alters its electronic properties and reactivity.
Uniqueness
6-Bromo-4,4-dimethylthiochroman is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its ability to form various derivatives. This makes it a valuable intermediate in the synthesis of complex molecules .
属性
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydrothiochromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrS/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNJCJQFSGXLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431237 | |
| Record name | 6-BROMO-4,4-DIMETHYLTHIOCHROMAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112110-44-8 | |
| Record name | 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112110-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-BROMO-4,4-DIMETHYLTHIOCHROMAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the newly proposed synthesis route for 6-Bromo-4,4-dimethylthiochroman compared to previous methods?
A1: The newly proposed synthesis route for 6-Bromo-4,4-dimethylthiochroman, starting with Bromobenzene and proceeding through chlorosulfonation, reduction, thioetherification, and cyclization, offers several advantages over previous methods [, ]. Firstly, it boasts a higher yield of 88.5% []. Secondly, it utilizes milder reaction conditions, with most steps occurring below 50°C, except for the reduction step. This results in reduced energy consumption and byproduct formation []. These factors make the new route more cost-effective and environmentally friendly, highlighting its potential for industrial scale-up [].
Q2: What are the key steps involved in the synthesis of 6-Bromo-4,4-dimethylthiochroman from Bromobenzene?
A2: The synthesis of 6-Bromo-4,4-dimethylthiochroman from Bromobenzene involves a four-step process []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
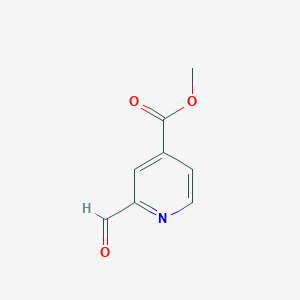
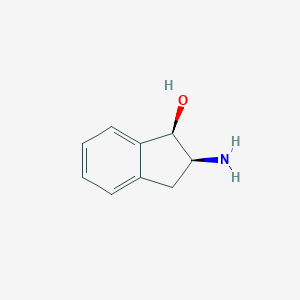
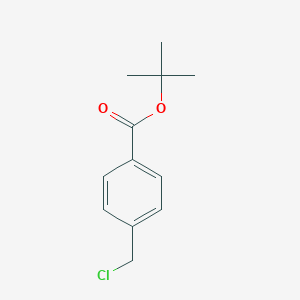
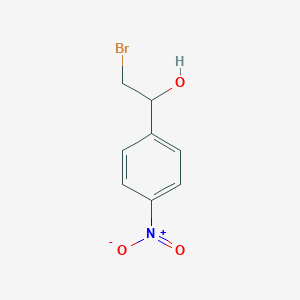
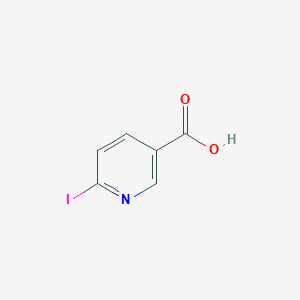
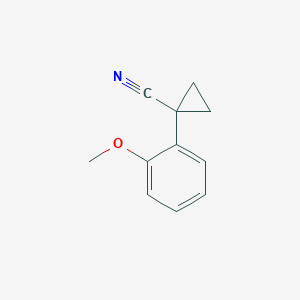
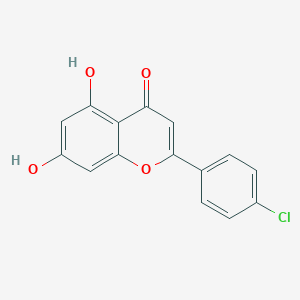
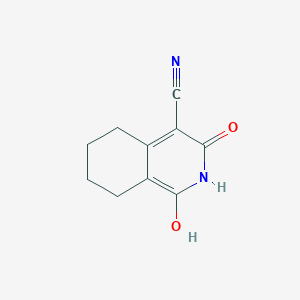
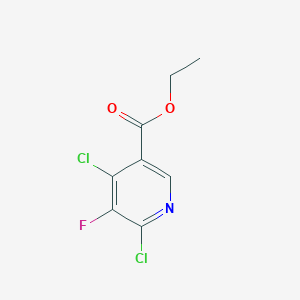
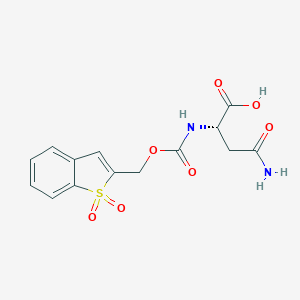
![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)
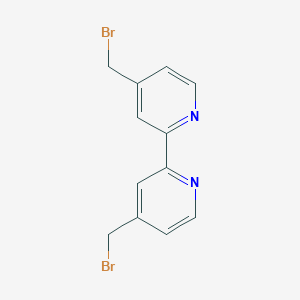
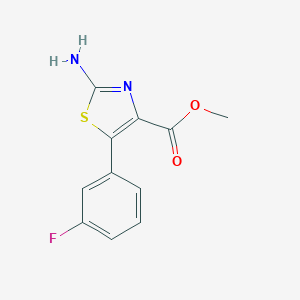
![7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B176827.png)
